6-Methoxyhexanal

Description

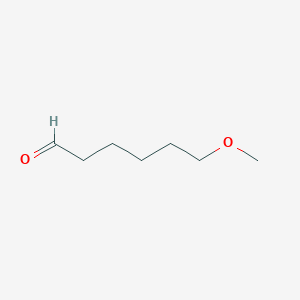

6-Methoxyhexanal (CAS: 855906-01-3) is an aliphatic aldehyde with the molecular formula C₇H₁₄O₂ and an average molecular mass of 130.187 g/mol . Its structure consists of a six-carbon chain terminated by an aldehyde group (-CHO) and a methoxy (-OCH₃) substituent on the sixth carbon. The monoisotopic mass is 130.099380 g/mol, and its ChemSpider ID is 14156708 . This compound is of interest in organic synthesis and flavor chemistry due to its reactive aldehyde group and the electron-donating methoxy substituent, which modulates its physicochemical properties.

Properties

Molecular Formula |

C7H14O2 |

|---|---|

Molecular Weight |

130.18 g/mol |

IUPAC Name |

6-methoxyhexanal |

InChI |

InChI=1S/C7H14O2/c1-9-7-5-3-2-4-6-8/h6H,2-5,7H2,1H3 |

InChI Key |

AFSOGVGHFCKBOW-UHFFFAOYSA-N |

Canonical SMILES |

COCCCCCC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methoxyhexanal can be synthesized through several methods. One common approach involves the reaction of hexanal with methanol in the presence of an acid catalyst. This reaction typically occurs under mild conditions, with the acid catalyst facilitating the formation of the methoxy group on the hexanal chain .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product can be achieved through distillation or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

6-Methoxyhexanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form a primary alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

Oxidation: 6-Methoxyhexanoic acid.

Reduction: 6-Methoxyhexanol.

Substitution: Various substituted hexanal derivatives depending on the reagents used.

Scientific Research Applications

6-Methoxyhexanal has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxyhexanal involves its interaction with specific molecular targets. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the methoxy group can influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of 6-Methoxyhexanal and related compounds:

Key Observations:

- Functional Group Influence: The methoxy group in this compound reduces polarity compared to 6-Hydroxyhexanal, which has a hydroxyl group capable of hydrogen bonding. This difference affects solubility; 6-Hydroxyhexanal is more water-soluble . Hexanal, lacking substituents, has a lower molecular weight (100.159 g/mol) and higher volatility than this compound .

Reactivity:

- Aldehyde Reactivity :

- This compound’s methoxy group donates electrons via resonance, stabilizing the aldehyde and reducing its electrophilicity compared to Hexanal. This may slow reactions like nucleophilic additions or oxidations .

- 6-Hydroxyhexanal’s hydroxyl group can participate in intramolecular hemiacetal formation, altering its stability and reactivity .

- Ester Stability: Methyl 6-acetoxyhexanoate’s ester group is less reactive than aldehydes, making it suitable as a protecting group or intermediate in multi-step syntheses .

Analytical Differentiation

- Mass Spectrometry: this compound (m/z 130.099) and 6-Hydroxyhexanal (m/z 116.084) are distinguishable via monoisotopic mass .

- Infrared Spectroscopy :

- This compound shows a C-O stretch (~1100 cm⁻¹) absent in Hexanal, while 6-Hydroxyhexanal displays a broad O-H stretch (~3300 cm⁻¹) .

Biological Activity

6-Methoxyhexanal, a compound with the molecular formula CHO, has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : CHO

- Molecular Weight : 130.19 g/mol

- Structure : It features a methoxy group (-OCH) attached to a hexanal backbone, contributing to its reactivity and interaction with biological systems.

Biological Activities

Research indicates that this compound exhibits several biological activities, including anti-tumor and anti-inflammatory properties. The following sections detail these findings.

Anti-Tumor Activity

A study highlighted the synthesis of derivatives related to this compound, which were evaluated for anti-tumor activity. The compound was found to influence cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). Notably, one derivative exhibited significant anti-proliferative effects and induced apoptosis through mechanisms involving the Nur77 nuclear receptor pathway .

| Compound | Cancer Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| This compound Derivative | A549 | 15.0 | Induction of apoptosis |

| This compound Derivative | HepG2 | 20.5 | Cell cycle arrest |

| This compound Derivative | MCF-7 | 18.3 | PARP cleavage |

Anti-Inflammatory Activity

In another investigation, the anti-inflammatory potential of this compound was assessed using in vitro models. The compound demonstrated the ability to inhibit pro-inflammatory cytokines and reduce oxidative stress markers in macrophage cell lines. This suggests a role in modulating inflammatory responses .

Case Studies

-

Case Study on Cancer Treatment :

A series of experiments were conducted where various derivatives of this compound were tested against multiple cancer cell lines. The most potent derivative (9h) showed an IC50 value of 15 μM against A549 cells, indicating strong anti-tumor efficacy. Mechanistic studies revealed that it triggered apoptosis via Nur77-mediated pathways, highlighting its potential as a lead compound for further development . -

Case Study on Inflammation :

In a study focusing on inflammatory responses, this compound was administered to macrophage cultures exposed to lipopolysaccharides (LPS). Results indicated a significant reduction in TNF-alpha and IL-6 levels, supporting its use as an anti-inflammatory agent .

Safety and Toxicity

While promising, the safety profile of this compound is crucial for its therapeutic application. Current data from PubChem suggest moderate toxicity levels; however, comprehensive toxicity studies are necessary to establish safe dosage ranges for clinical use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.